2,5-dichloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide
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Overview
Description
2,5-Dichloro-N~1~-(1,5-dimethyl-1H-pyrazol-4-yl)-1-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N~1~-(1,5-dimethyl-1H-pyrazol-4-yl)-1-benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination: The benzenesulfonamide core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 2 and 5 positions.
Coupling Reaction: The pyrazole ring is then coupled with the chlorinated benzenesulfonamide through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2,5-dichloro-N~1~-(1,5-dimethyl-1H-pyrazol-4-yl)-1-benzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate, are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
2,5-Dichloro-N~1~-(1,5-dimethyl-1H-pyrazol-4-yl)-1-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its sulfonamide structure, which is known for antibacterial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N~1~-(1,5-dimethyl-1H-pyrazol-4-yl)-1-benzenesulfonamide is primarily related to its ability to inhibit enzymes that are essential for bacterial growth and survival. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different substituents on the benzene ring.
Sulfadiazine: A sulfonamide with a pyrimidine ring instead of a pyrazole ring.
Sulfisoxazole: A sulfonamide with an isoxazole ring.
Uniqueness
2,5-Dichloro-N~1~-(1,5-dimethyl-1H-pyrazol-4-yl)-1-benzenesulfonamide is unique due to the presence of the pyrazole ring and the specific positioning of chlorine atoms on the benzene ring. These structural features may confer distinct chemical properties and biological activities compared to other sulfonamides.
Properties
Molecular Formula |
C11H11Cl2N3O2S |
---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(1,5-dimethylpyrazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H11Cl2N3O2S/c1-7-10(6-14-16(7)2)15-19(17,18)11-5-8(12)3-4-9(11)13/h3-6,15H,1-2H3 |
InChI Key |
BQRITBDXAGGDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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